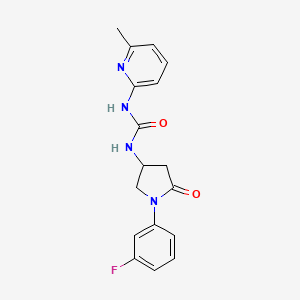

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea

Description

Properties

IUPAC Name |

1-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]-3-(6-methylpyridin-2-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN4O2/c1-11-4-2-7-15(19-11)21-17(24)20-13-9-16(23)22(10-13)14-6-3-5-12(18)8-14/h2-8,13H,9-10H2,1H3,(H2,19,20,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEGAUDYRDZPCNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)NC(=O)NC2CC(=O)N(C2)C3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the Pyrrolidinone Ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.

Attachment of the Methylpyridinyl Moiety: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the pyridinyl group is attached to the core structure.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry techniques to streamline the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its pharmacological properties.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, allowing for the modification of its functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that regulate cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Urea Derivatives

The compound shares functional and structural similarities with urea-based molecules reported in the literature. A key comparison can be drawn with derivatives from Molecules (2013), which feature urea linkages between substituted thiazolyl-phenyl and aryl groups . Below is a detailed analysis of structural and synthetic differences:

Table 1: Comparative Analysis of Urea Derivatives

*Calculated molecular weight based on formula C₁₇H₁₆FN₃O₂.

Key Observations:

Structural Diversity: The target compound’s pyrrolidinone core contrasts with the thiazole ring in 8a–c. Pyrrolidinones are conformationally constrained and may enhance metabolic stability compared to thiazoles, which are more planar and π-electron-rich . The 6-methylpyridin-2-yl group in the target compound differs from the chloro-methyl thiazole in 8a–c. Pyridine’s basic nitrogen could improve solubility, whereas thiazole’s sulfur atom may influence redox properties.

Molecular Weight :

- The target compound (313 g/mol) is lighter than 8a–c (362–412 g/mol), aligning closer to Lipinski’s “Rule of Five” guidelines for drug-likeness. Higher molecular weights in 8a–c may reduce oral bioavailability.

Synthetic Yields :

- Yields for 8a–c range from 50.3% to 58.1%, suggesting moderate efficiency in their synthesis. The absence of steric hindrance from the thiazole’s chloromethyl group in 8b and 8c may explain their higher yields compared to 8a .

Substituent Effects on Physicochemical Properties

- In contrast, 8b and 8c incorporate chlorine, which increases lipophilicity and steric bulk, possibly enhancing target affinity but reducing solubility.

- Heterocyclic Influence: Thiazole rings (8a–c) contribute to π-stacking interactions, whereas the pyrrolidinone in the target compound may enforce a specific binding conformation.

Biological Activity

The compound 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea is a synthetic molecule that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry. This article aims to provide a comprehensive overview of the biological activities associated with this compound, supported by relevant data, case studies, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is , and its structure features a pyrrolidine ring substituted with a fluorophenyl group and a methylpyridine moiety. The presence of these functional groups is significant as they often influence the biological activity of the compound.

Structural Representation

| Property | Value |

|---|---|

| Molecular Formula | C21H18FN3O3 |

| IUPAC Name | 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea |

| SMILES | Cc1c(C(C(NC(CC2=O)CN2c2cccc(F)c2)=O)=O)c(cccc2)c2[nH]1 |

Anticancer Activity

Recent studies have indicated that compounds similar to 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea exhibit significant anticancer properties. For instance, derivatives containing oxopyrrolidine structures have shown promising results in inhibiting various cancer cell lines.

Case Study:

A study evaluated the cytotoxic effects of similar compounds on leukemia L-1210 cells, revealing an ID50 value of , indicating moderate effectiveness against certain cancer types .

Enzyme Inhibition

The compound's structural features suggest potential inhibitory effects on specific enzymes. For example, it may interact with monoamine oxidase (MAO), which is implicated in neurodegenerative diseases.

Inhibitory Potency:

Preliminary findings from related compounds indicated that modifications in the fluorine substitution pattern can significantly alter MAO-B inhibition potency, with some derivatives showing IC50 values as low as . This suggests that our compound could also be optimized for similar activities.

Antimicrobial Activity

The biological effectiveness of related compounds has been assessed against various microbial strains. For instance, some derivatives demonstrated significant inhibitory effects against Staphylococcus faecium and E. coli, with ID50 values ranging from to .

In Vitro Studies

In vitro studies have revealed that structural modifications can enhance biological activity. For example, compounds with specific substitutions on the pyrrolidine ring showed improved selectivity and potency against target enzymes.

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding affinities of this compound with target proteins. Higher docking scores were observed for derivatives with optimal substitutions, suggesting a favorable interaction profile that could lead to enhanced biological activity .

Q & A

Basic: What are the key synthetic routes for 1-(1-(3-Fluorophenyl)-5-oxopyrrolidin-3-yl)-3-(6-methylpyridin-2-yl)urea?

Answer:

The synthesis typically involves multi-step reactions:

Pyrrolidinone ring formation : Cyclization of precursors (e.g., γ-lactam derivatives) using reagents like ammonium acetate under reflux conditions .

Urea linkage : Reacting the pyrrolidinone intermediate with 6-methylpyridin-2-yl isocyanate or a carbamate derivative in anhydrous solvents (e.g., DMF or THF) at 60–80°C .

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >95% purity .

Critical parameters : Control of reaction stoichiometry, inert atmosphere (N₂/Ar), and monitoring via TLC/HPLC .

Advanced: How can contradictory biological activity data for this compound be resolved?

Answer:

Contradictions often arise from assay variability or structural analogs. Methodological solutions include:

- Dose-response curves : Establish EC₅₀/IC₅₀ values across multiple concentrations (e.g., 0.1–100 μM) in enzyme inhibition assays (e.g., kinase panels) .

- Orthogonal assays : Validate receptor binding (SPR/BLI) with cellular viability assays (MTT/XTT) to distinguish target-specific vs. cytotoxic effects .

- Structural analogs : Compare with derivatives (e.g., 3-chlorophenyl or 4-fluorophenyl variants) to isolate substituent effects .

Data analysis : Use ANOVA or nonlinear regression (GraphPad Prism) to quantify significance .

Basic: What spectroscopic methods confirm the compound’s identity and purity?

Answer:

- ¹H/¹³C NMR : Key signals include the urea NH (~8.5–9.5 ppm), pyrrolidinone carbonyl (δ ~170 ppm), and aromatic protons (6-methylpyridin-2-yl: δ 2.5 ppm for CH₃, 7.0–8.5 ppm for pyridine) .

- HRMS : Confirm molecular ion ([M+H]⁺) with <2 ppm error (e.g., m/z 370.1432 for C₁₈H₁₈FN₃O₂) .

- HPLC : Purity >95% using a C18 column (gradient: 10–90% acetonitrile/0.1% TFA) .

Advanced: How can computational methods optimize reaction conditions for scaled synthesis?

Answer:

- Reaction path search : Use quantum chemical calculations (DFT, Gaussian) to model transition states and identify rate-limiting steps (e.g., urea bond formation) .

- Machine learning : Train models on existing reaction data (temperature, solvent, catalyst) to predict optimal yields (e.g., Bayesian optimization) .

- Scale-up simulations : CFD modeling of continuous flow reactors to ensure heat/mass transfer efficiency and minimize byproducts .

Basic: What are the primary applications in medicinal chemistry research?

Answer:

- Kinase inhibition : Screen against panels (e.g., EGFR, VEGFR) using fluorescence polarization assays .

- Cellular assays : Apoptosis induction (Annexin V/PI staining) and cell cycle arrest (flow cytometry) in cancer lines (e.g., MCF-7, A549) .

- SAR studies : Modify substituents (e.g., fluorophenyl vs. methoxyphenyl) to correlate structure with activity .

Advanced: What strategies mitigate metabolic instability in vivo?

Answer:

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the urea NH or pyrrolidinone positions .

- Deuterium exchange : Replace labile hydrogens (e.g., benzylic positions) to slow CYP450-mediated oxidation .

- PK/PD modeling : Use rodent plasma stability data (t₁/₂, CL) to refine dosing regimens .

Basic: How is the compound’s solubility and stability characterized?

Answer:

- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO; logP calculated via HPLC (C18 column) .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Key findings : Low aqueous solubility (<10 μM) necessitates formulation with cyclodextrins or lipid nanoparticles .

Advanced: How can conflicting computational vs. experimental binding affinities be reconciled?

Answer:

- Docking refinement : Include solvation effects (explicit water models) and flexible receptor residues (e.g., AutoDock Vina) .

- MD simulations : Run 100-ns trajectories to assess binding mode stability (RMSD <2 Å) .

- Experimental validation : SPR or ITC to measure Kd values under matched conditions (pH, ionic strength) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.